molecular formula C12H12N2O B2783047 3-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 696646-69-2

3-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2783047
CAS No.: 696646-69-2
M. Wt: 200.241
InChI Key: BGDVYQOYEPSTDI-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with a 3,4-dimethylphenyl group and an aldehyde functional group at the 4-position

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with various enzymes and receptors

Mode of Action

It’s worth noting that similar compounds have been reported to inhibit certain enzymes . The compound likely interacts with its targets, leading to changes in their function. More research is required to elucidate the specific interactions and resulting changes.

Biochemical Pathways

Related compounds have been implicated in various biochemical pathways, including the suzuki–miyaura cross-coupling reaction , amidation reactions , and the synthesis of certain alkaloids

Pharmacokinetics

A related compound, eltrombopag, has been studied for its pharmacokinetic properties . It’s important to note that the pharmacokinetic properties can greatly impact a compound’s bioavailability and overall effectiveness. More research is needed to understand the pharmacokinetics of 3-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde.

Result of Action

Related compounds have been reported to have various effects, such as inhibiting nitrification in soil

Action Environment

It’s known that environmental factors can significantly impact the effectiveness of similar compounds . More research is needed to understand how environmental factors influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethylphenylhydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyrazole ring. The aldehyde group can then be introduced via formylation reactions using reagents such as Vilsmeier-Haack or Reimer-Tiemann.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Types of Reactions:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles like alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: 3-(3,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(3,4-Dimethylphenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators.

Medicine: Medicinal chemistry applications include the development of anti-inflammatory, anti-cancer, and anti-microbial agents.

Industry: In the materials science industry, this compound can be used in the synthesis of novel polymers and materials with specific electronic or optical properties.

Comparison with Similar Compounds

    3-(3,4-Dimethylphenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    3-(3,4-Dimethylphenyl)-1H-pyrazole-4-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.

    3-(3,4-Dimethylphenyl)-1H-pyrazole-4-nitrile: Similar structure but with a nitrile group instead of an aldehyde.

Uniqueness: The presence of the aldehyde group in 3-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde allows for unique reactivity, particularly in forming covalent bonds with nucleophiles. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing covalent inhibitors in medicinal chemistry.

Properties

IUPAC Name

5-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-8-3-4-10(5-9(8)2)12-11(7-15)6-13-14-12/h3-7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDVYQOYEPSTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=NN2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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